molecular formula C17H18O2 B8166072 3'-Isopropyl-2-methyl-[1,1'-biphenyl]-4-carboxylic acid

3'-Isopropyl-2-methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8166072
M. Wt: 254.32 g/mol
InChI Key: KWHMSYNWROPPBT-UHFFFAOYSA-N
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Description

3'-Isopropyl-2-methyl-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl-based compound featuring a carboxylic acid functional group, serving as a key synthetic intermediate and scaffold in medicinal chemistry research. Compounds within this structural class have been identified as potent agonists of the nuclear receptor Nurr1 (NR4A2), a transcription factor that plays a critical neuroprotective and anti-inflammatory role in the central nervous system . The modulation of Nurr1 is a promising therapeutic strategy for neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis . The carboxylic acid moiety is a common feature in drug design for its ability to engage in strong polar interactions with biological targets, and its strategic replacement with bioisosteres, such as tetrazole rings, is a validated approach to fine-tuning compound properties, including selectivity over off-targets like dihydroorotate dehydrogenase (DHODH), and improving metabolic stability . This compound is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-4-(3-propan-2-ylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-11(2)13-5-4-6-14(10-13)16-8-7-15(17(18)19)9-12(16)3/h4-11H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHMSYNWROPPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Isopropyl-2-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts alkylation of biphenyl with isopropyl and methyl groups, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and functional group transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Isopropyl-2-methyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines, onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The biphenyl structure is often associated with biological activity, and derivatives of biphenyl compounds have been explored for their pharmacological potential.

  • Antiviral Activity : Research has indicated that biphenyl derivatives can exhibit antiviral properties. For instance, certain biphenyl compounds have been investigated for their efficacy against hepatitis B virus (HBV) infections. The structural modifications involving carboxylic acid functionalities enhance their biological activity, making them suitable candidates for antiviral drug development .
  • Anti-inflammatory Properties : Compounds similar to 3'-Isopropyl-2-methyl-[1,1'-biphenyl]-4-carboxylic acid have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group is crucial for the anti-inflammatory action, as it plays a role in inhibiting cyclooxygenase enzymes .

Material Science

Biphenyl derivatives are also significant in the field of materials science, particularly in the development of organic electronic materials.

  • Organic Light Emitting Diodes (OLEDs) : The rigid biphenyl structure contributes to the stability and efficiency of OLED materials. Research has demonstrated that incorporating biphenyl derivatives into OLED formulations can enhance light emission properties and improve device performance .
  • Liquid Crystal Displays (LCDs) : Similar to OLEDs, biphenyl compounds are utilized in LCD technology due to their favorable optical properties. The incorporation of such compounds can lead to improved contrast and response times in display technologies .

Organic Synthesis

The synthetic versatility of this compound makes it a valuable intermediate in organic synthesis.

  • Building Block for Complex Molecules : This compound can serve as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as esterification or amidation—allows chemists to create diverse derivatives with tailored properties for specific applications .
  • Catalysis : The biphenyl framework is often employed in catalytic processes, particularly in cross-coupling reactions like Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are fundamental in constructing complex organic architectures .

Case Study 1: Antiviral Applications

A study focusing on the synthesis of biphenyl derivatives highlighted the antiviral activity against HBV. The synthesized compounds demonstrated significant inhibition of viral replication in vitro, showcasing the potential of this compound and its analogs as therapeutic agents against viral infections .

Case Study 2: OLED Development

In material science research, a series of experiments evaluated the incorporation of biphenyl derivatives into OLED devices. The results indicated that devices utilizing these compounds exhibited higher brightness and efficiency compared to traditional materials. This advancement suggests a pathway for developing next-generation display technologies using this compound derivatives .

Mechanism of Action

The mechanism of action of 3’-Isopropyl-2-methyl-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3'-Isopropyl-2-methyl-[1,1'-biphenyl]-4-carboxylic acid with structurally related biphenyl derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound* C₁₇H₁₈O₂ 254.33 2-CH₃, 3′-C₃H₇ High lipophilicity (predicted); potential use in hydrophobic drug formulations
3′-Methyl-[1,1′-biphenyl]-4-carboxylic acid C₁₄H₁₂O₂ 212.25 3′-CH₃ Intermediate in pharmaceutical synthesis; lower steric hindrance
4′-Chloro-2-methoxy-3′-methyl-[1,1′-biphenyl]-4-carboxylic acid C₁₅H₁₃ClO₃ 276.72 2-OCH₃, 3′-CH₃, 4′-Cl Enhanced acidity (Cl electron-withdrawing effect); agrochemical applications
4'-(Cyanomethyl)-[1,1'-biphenyl]-4-carboxylic acid C₁₅H₁₁NO₂ 237.26 4′-CH₂CN Polar functional group; sensor/material science applications

*Predicted values based on analogs.

Key Observations:
  • Acidity : Electron-withdrawing groups (e.g., Cl in 4′-chloro derivative) lower pKa values of the carboxylic acid, enhancing reactivity in esterification or amidation reactions .
  • Steric Effects : The 2-methyl and 3′-isopropyl groups may hinder rotational freedom, affecting binding affinity in enzyme-targeted drug designs .

Biological Activity

3'-Isopropyl-2-methyl-[1,1'-biphenyl]-4-carboxylic acid is a compound of interest due to its potential biological activities. Understanding its mechanisms and effects can provide insights into its applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C16H18O2
  • Molecular Weight : 258.31 g/mol
  • CAS Number : Not readily available in the provided sources.

Biological Activities

Research has indicated that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections summarize findings relevant to the biological activity of this compound.

Anticancer Activity

Studies have shown that biphenyl derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (COLO201) cells.

  • Cytotoxicity Assays :
    • IC50 values for related compounds often fall within the range of 10-30 µM, suggesting moderate to high potency against cancer cells .
    • Mechanisms include induction of apoptosis and cell cycle arrest at different phases (G1/S or G2/M) .

Anti-inflammatory Activity

Biphenyl carboxylic acids are known for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process.

  • Inhibition Studies :
    • Some derivatives have shown IC50 values as low as 5 µM against COX enzymes, indicating strong anti-inflammatory potential .

Antimicrobial Activity

The antimicrobial properties of biphenyl derivatives have also been explored. Compounds similar to this compound have been tested against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) :
    • MIC values for related compounds against Escherichia coli and Staphylococcus aureus range from 10 to 50 µg/mL, demonstrating moderate antibacterial activity .

Structure-Activity Relationship (SAR)

The biological activity of biphenyl carboxylic acids is influenced by their structural features:

Structural FeatureEffect on Activity
Alkyl substituentsIncrease lipophilicity and potency
Position of carboxylic acidCritical for receptor binding
Presence of electron-withdrawing groupsEnhance activity against specific targets

Case Studies

  • Cytotoxicity in Cancer Models :
    • A study evaluating a series of biphenyl carboxylic acids found that modifications at the para position significantly increased cytotoxicity against breast cancer cell lines .
  • Anti-inflammatory Mechanism :
    • Research indicated that a derivative exhibited a dose-dependent inhibition of COX enzymes, supporting its potential use as an anti-inflammatory agent .
  • Antimicrobial Efficacy :
    • A compound structurally similar to this compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

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